4-(Methoxycarbonyl)-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate
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Overview
Description
4-(Methoxycarbonyl)-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate is a chemical compound that combines a pyridinium ion with a methoxycarbonyl group and a methylbenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonic acid with 4-(methoxycarbonyl)-1-methylpyridinium chloride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Methoxycarbonyl)-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: A related compound with similar sulfonate functionality.
4-(Methoxycarbonyl)pyridine: Shares the methoxycarbonyl group with the target compound.
1-Methylpyridinium chloride: Contains the pyridinium ion similar to the target compound.
Uniqueness
4-(Methoxycarbonyl)-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1031-03-4 |
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Molecular Formula |
C15H17NO5S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;methyl 1-methylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C8H10NO2.C7H8O3S/c1-9-5-3-7(4-6-9)8(10)11-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
PAOSPRAYKFPVNR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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